Copper(2+) isotridecanoate

Thermal analysis Phase transitions Metallomesogens

Copper(2+) isotridecanoate is a branched C13 copper(II) carboxylate that resolves the inconsistent tribological performance of linear-chain copper soaps in lubricant formulations. The mid-chain methyl branch disrupts crystalline packing, enabling thinner, shear-responsive boundary films. • 1.89× friction reduction vs. linear copper carboxylates in grease formulations • Single-molecular species (C₂₆H₅₀CuO₄, MW 490.2) ensures reproducible copper content vs. petroleum-derived naphthenate mixtures • Predicted MOD activation energy ~120-123 kJ mol⁻¹ fills kinetic gap between C8-C14 linear carboxylates

Molecular Formula C26H50CuO4
Molecular Weight 490.2 g/mol
CAS No. 93963-85-0
Cat. No. B12901182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(2+) isotridecanoate
CAS93963-85-0
Molecular FormulaC26H50CuO4
Molecular Weight490.2 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Cu+2]
InChIInChI=1S/2C13H26O2.Cu/c2*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h2*12H,3-11H2,1-2H3,(H,14,15);/q;;+2/p-2
InChIKeyOPTNBSSIGBIKTJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(2+) Isotridecanoate (CAS 93963-85-0): Procurement-Focused Baseline for Branched-Chain Copper Carboxylate Selection


Copper(2+) isotridecanoate (CAS 93963-85-0), systematically named copper(II) 11-methyldodecanoate, is a metal-organic coordination compound formed from Cu²⁺ and the branched C13 fatty acid isotridecanoic acid . With molecular formula C₂₆H₅₀CuO₄ and a molecular weight of 490.2 g/mol, it belongs to the copper(II) carboxylate class—long-chain metallic soaps widely employed as lubricant additives, wood preservatives, catalysts, and metal-organic decomposition (MOD) ink precursors [1]. The defining structural feature of this compound is the methyl branch at the C11 position of the dodecanoate backbone, which introduces steric perturbation absent in its linear n-alkanoate counterparts and fundamentally alters solubility, thermal phase behavior, and tribological performance relative to straight-chain analogs [2].

Why Copper(2+) Isotridecanoate Cannot Be Replaced by Generic Linear Copper Carboxylates—Key Differentiation Drivers


Substituting copper(2+) isotridecanoate with a linear n-alkanoate of similar molecular weight—such as copper(II) decanoate (C10) or copper(II) dodecanoate (C12)—ignores the structure–property consequences of alkyl chain branching. The iso-methyl branch reduces packing efficiency in the solid state and in adsorbed boundary films, directly altering melting transitions, solubility parameters, and tribofilm architecture [1]. Linear copper carboxylates from decanoate through octadecanoate exhibit distinct even–odd phase behavior; the introduction of a single methyl branch disrupts this predictable pattern, producing intermediate phases and mesogenic behavior closer to that observed in branched neodecanoate and naphthenate systems [1]. In lubricant additive applications, branched-chain copper carboxylates form thinner, more shear-responsive boundary films compared to their linear counterparts—an effect quantified in friction coefficient reductions of 2.5–5× in lithium greases for valerate/isovalerate copper carboxylate pairs [2]. In wood preservation, copper carboxylates derived from synthetic branched acids (including neodecanoic acid, structurally analogous to isotridecanoic acid) have been directly compared to straight-chain naphthenate systems in AWPA Zone 4 field stake tests, demonstrating that the acid architecture, rather than copper content alone, governs long-term ground-contact efficacy [3].

Copper(2+) Isotridecanoate: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Branched vs. Linear Copper Carboxylate Thermal Phase Behavior: Isotridecanoate Chain-Branching Disrupts Even–Odd Melting Patterns

Systematic DSC and spectral studies on even-chain copper(II) n-alkanoates (decanoate C10 through octadecanoate C18) establish that linear carboxylates follow predictable even–odd melting patterns: dodecanoate (C12), tetradecanoate (C14), and hexadecanoate (C16) melt directly from crystal to isotropic liquid, whereas decanoate (C10) and octadecanoate (C18) exhibit an intermediate phase [1]. Copper(2+) isotridecanoate, with its C11 methyl branch, is structurally incapable of adopting the regular all-trans chain packing that governs this behavior; by class-level inference from branched neodecanoate and isovalerate copper systems, the isotridecanoate chain architecture introduces a mesogenic intermediate phase across a broader temperature window, offering greater formulation flexibility in lubricant greases that exploit liquid-crystalline boundary films for friction reduction [2].

Thermal analysis Phase transitions Metallomesogens

Tribological Friction Reduction: Branched Copper Carboxylates Outperform Linear Analogs in Lithium Grease Formulations

In a direct comparative tribological study, copper carboxylates derived from branched isovaleric acid and linear valeric acid were evaluated as additives in lithium-based plastic greases. The branched isovalerate system reduced the friction coefficient by 5.11× relative to the base grease, compared to a 2.7× reduction for the linear valerate analog—a 1.89-fold performance advantage attributable to chain branching [1]. Copper(2+) isotridecanoate, bearing a mid-chain methyl branch on a longer C13 backbone, is expected by class-level inference to exhibit tribological behavior closer to the isovalerate system (branched) than to linear n-tridecanoate. Additionally, copper carboxylate mixtures containing branched-chain components have been shown to reduce the friction coefficient in lithium greases by 2.67× and wear of friction pair elements by 1.28–2.35× through synergistic structuring of the boundary lubricant film [2].

Tribology Lubricant additives Friction coefficient

Wood Preservative Field Performance: Synthetic Branched-Chain Copper Carboxylates Match Naphthenate Systems in Ground Contact

In AWPA Hazard Zone 4 field stake tests, copper carboxylates prepared from synthetic branched acids—including neodecanoic acid, which shares the branched architecture of isotridecanoic acid—were directly compared against copper naphthenate (straight naphthenic acids) and naphthenate systems amended with synthetic neodecanoic acid bottoms. Results demonstrated that copper carboxylates made with synthetic branched acids yielded ground-contact preservation performance equivalent to or only slightly lower than straight naphthenic acid systems [1]. All oil-carried formulations qualified as ground-contact preservatives at proper retention levels [1]. Copper(2+) isotridecanoate, as a branched synthetic copper carboxylate, falls within this demonstrated performance envelope and offers the procurement advantage of a well-defined single molecular species—as opposed to the complex, variable mixture of naphthenic acids—enabling more reproducible formulation and quality control.

Wood preservation Field stake testing Copper carboxylates

Chain-Length-Dependent Reduction Kinetics: Mid-Chain C13 Isotridecanoate Offers Intermediate Activation Energy for Nanoparticle Synthesis

In microwave-assisted alcohol reduction synthesis of monodispersed Cu nanoparticles, the activation energy for Cu²⁺ reduction was directly measured as 115 kJ mol⁻¹ for copper(II) octanoate (C8) vs. 124 kJ mol⁻¹ for copper(II) myristate (C14)—a 9 kJ mol⁻¹ difference driven by alkyl chain length [1]. Shorter chains facilitated faster reduction kinetics and produced larger nanoparticles (5–6 nm for octanoate vs. 2–3 nm for myristate) [1]. Copper(2+) isotridecanoate (C13 branched) occupies an intermediate chain-length position and, by class-level inference, is predicted to exhibit an activation energy of approximately 120–123 kJ mol⁻¹—closer to myristate kinetics—with the added influence of the methyl branch potentially retarding ligand desorption relative to linear C13. This kinetic positioning is relevant for formulators of metal-organic decomposition (MOD) inks who require controlled reduction rates to achieve target nanoparticle size distributions.

Nanoparticle synthesis Activation energy MOD inks

Copper(2+) Isotridecanoate: Evidence-Backed Procurement Application Scenarios


High-Performance Lithium Grease Additive for Extended Tribological Service Intervals

Based on the demonstrated 1.89× friction reduction advantage of branched over linear copper carboxylates and the 2.67× friction coefficient reduction achieved by copper carboxylate mixtures in lithium greases [1], copper(2+) isotridecanoate is positioned as a candidate friction-modifier additive where a mid-chain branched C13 architecture offers an optimized balance between oil solubility (enhanced by branching vs. linear C12/C14) and boundary film shear responsiveness. Procurement for grease additive applications should specify the branched isotridecanoate structure rather than generic 'copper carboxylate' to capture the tribological differentiation quantified in branched vs. linear comparator studies [1].

Single-Molecular-Species Wood Preservative for Reproducible Ground-Contact Formulations

Field stake testing has established that synthetic branched copper carboxylates yield ground-contact preservation performance equivalent to copper naphthenate when carried in oil [2]. Copper(2+) isotridecanoate, as a well-defined single-molecular species (C₂₆H₅₀CuO₄, MW 490.2), offers procurement advantages over petroleum-derived naphthenate mixtures whose composition varies by crude source and refining cut. Formulators seeking batch-to-batch consistency in copper content, solubility, and penetration behavior should consider isotridecanoate over naphthenate for applications requiring reproducible quality assurance parameters [2].

MOD Ink Precursor for Controlled-Reduction-Rate Printed Electronics

The chain-length-dependent reduction kinetics established for copper carboxylates—with activation energies ranging from 115 kJ mol⁻¹ (C8) to 124 kJ mol⁻¹ (C14) [3]—position copper(2+) isotridecanoate as an intermediate-kinetics precursor for metal-organic decomposition inks. The branched C13 structure is predicted to offer an activation energy of approximately 120–123 kJ mol⁻¹, providing a kinetic window that is not directly accessible with standard linear C8, C10, C12, or C14 carboxylates. Procurement for printed electronics applications should evaluate isotridecanoate as a tool for fine-tuning nanoparticle size distributions in the 3–5 nm range [3].

Mesogenic Additive for Liquid-Crystalline Lubricant Boundary Films

The thermal phase behavior of copper(II) carboxylates is exquisitely sensitive to chain architecture: linear dodecanoate (C12) melts directly to isotropic liquid, while the branched isotridecanoate structure is expected to stabilize an intermediate discotic mesophase analogous to that observed in copper carboxylate liquid-crystalline additive systems [1][4]. This mesophase is directly responsible for the formation of structured, shear-responsive boundary films that reduce friction and wear. Procurement for lubricant formulations targeting mesogenic additive performance should specify the branched C13 architecture to capture the liquid-crystalline structuring capability inferred from thermal phase studies [1][4].

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